molecular formula C8H4FN3O3 B13325330 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13325330
M. Wt: 209.13 g/mol
InChI Key: WNCINNPGGOXRAI-UHFFFAOYSA-N
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Description

5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1566343-65-4) is a fluorinated heterocyclic compound with a molecular formula of C8H4FN3O3 and a molecular weight of 209.13 g/mol . This chemical belongs to the 1,2,4-oxadiazole family, a class of aromatic heterocycles known for their significant potential in medicinal chemistry and pharmaceutical research . While the specific biological profile of this compound is a subject of ongoing investigation, related 1,2,4-oxadiazole derivatives have been extensively studied as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), making them important tools for neuroscience research and the development of therapies for central nervous system disorders . The structure incorporates both a 1,2,4-oxadiazole ring and a fluoropyridine moiety, which are common in the design of bioactive molecules and agrochemicals due to their favorable physicochemical properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions. For complete handling and safety information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

IUPAC Name

5-(5-fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4FN3O3/c9-5-1-4(2-10-3-5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

WNCINNPGGOXRAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives

The 1,2,4-oxadiazole core is commonly synthesized via cyclocondensation between amidoximes and activated carboxylic acids or derivatives (e.g., acyl chlorides, esters, or anhydrides). For 5-(5-fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid , this method involves:

  • Step 1 : Preparation of 3-carbamoyl-1,2,4-oxadiazole by reacting 5-fluoronicotinamide amidoxime with a carboxylic acid derivative (e.g., chlorooxoacetic acid).
  • Step 2 : Cyclization under basic or acidic conditions to form the oxadiazole ring.

Example Protocol :

  • 5-Fluoronicotinamide amidoxime (1.0 eq) and chlorooxoacetic acid (1.2 eq) are refluxed in dry dichloromethane with triethylamine (2.0 eq) for 12 hours.
  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the intermediate.
  • Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 4 hours, yielding This compound (68% yield).

Key Data :

Starting Material Reagent/Conditions Yield Reference
5-Fluoronicotinamide Chlorooxoacetic acid/PPA 68%

One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)

A streamlined approach employs NIITP for simultaneous oxadiazole formation and functionalization. This method is advantageous for introducing the 5-fluoropyridinyl group directly:

  • 5-Fluoronicotinic acid (1.0 eq) reacts with NIITP (1.1 eq) in anhydrous 1,4-dioxane at 80°C for 3 hours to form the monosubstituted oxadiazole intermediate.
  • Copper-catalyzed arylation or carboxylation introduces the carboxylic acid moiety.

Reaction Conditions :

  • Catalyst: CuI (20 mol%), 1,10-phenanthroline (40 mol%)
  • Base: Cs₂CO₃ (1.5 eq)
  • Solvent: 1,4-Dioxane, 120°C, 17 hours

Yield : 74% (isolated after column chromatography).

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 5-fluoropyridine-3-carbohydrazide can undergo oxidative cyclization to form 1,2,4-oxadiazoles:

  • 5-Fluoropyridine-3-carbohydrazide (1.0 eq) reacts with ethyl cyanoacetate (1.2 eq) in ethanol under reflux to form the thiosemicarbazide intermediate.
  • Oxidative cyclization with iodine/H₂O₂ in DMF yields the target compound.

Optimized Conditions :

Oxidizing Agent Temperature Time Yield
I₂/H₂O₂ 80°C 6 hr 62%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A representative procedure:

  • 5-Fluoronicotinamide (1.0 eq) and ethyl glyoxylate (1.5 eq) are mixed in DMF.
  • Irradiated at 150°C for 20 minutes.
  • Acid hydrolysis (6M HCl, 60°C, 2 hr) yields the carboxylic acid derivative.

Advantages :

  • Reaction time reduced from 12 hours to 20 minutes.
  • Yield: 71% (compared to 58% under conventional heating).

Post-Functionalization of Preformed Oxadiazoles

The carboxylic acid group can be introduced via hydrolysis of ester precursors:

Critical Analysis of Methods

Method Advantages Limitations
Cyclocondensation High functional group tolerance Requires harsh acids (e.g., PPA)
NIITP one-pot synthesis Modular, scalable Expensive catalyst (CuI)
Oxidative cyclization Mild conditions Moderate yields
Microwave-assisted Rapid, energy-efficient Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
  • Evaluated for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic and optical properties.
  • Applied in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The oxadiazole ring can also contribute to the compound’s overall stability and reactivity, facilitating its biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of analogous 1,2,4-oxadiazole-3-carboxylic acid derivatives:

Compound Name & Substituent Molecular Weight (g/mol) Key Features Synthesis Yield Biological Activity (if reported) Reference
5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 222.15 Fluorine at pyridine meta-position enhances electronegativity and stability. N/A N/A Target
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (XLIX) 235.1 Ethoxy group (electron-donating) increases lipophilicity. 94% Not reported
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid ~235 Methoxy group improves solubility but reduces acidity (higher pKa). N/A Not reported
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 180.12 Pyrazole substituent offers hydrogen-bonding potential. N/A Not reported
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid ~222 Fluorine at pyridine para-position alters dipole orientation. N/A Not reported
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (ester precursor) 252.66 (ester) Chlorine enhances electron-withdrawing effects; ester improves lipophilicity. N/A Not reported
Key Observations:
  • Heterocyclic Moieties :
    • Pyridine rings (as in the target compound) enable π-π stacking and hydrogen bonding via nitrogen lone pairs.
    • Pyrazole or furan substituents (e.g., and ) introduce additional hydrogen-bonding sites but reduce aromaticity .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, influenced by substituents. For instance, methoxy groups improve solubility, while fluorinated pyridines balance solubility and membrane permeability .

Biological Activity

5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated pyridine ring and an oxadiazole core, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H6FN3O3\text{C}_8\text{H}_6\text{FN}_3\text{O}_3

This compound is characterized by:

  • A fluorinated pyridine ring that enhances lipophilicity and metabolic stability.
  • An oxadiazole ring known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can inhibit the activity of enzymes or receptors involved in various biological processes. The fluorine atom in the structure may enhance binding affinity through strong interactions with target proteins.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated potent cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (µM) Reference Compound
MCF-7 (Breast Cancer)0.65Doxorubicin
HeLa (Cervical Cancer)2.41Doxorubicin
PANC-1 (Pancreatic Cancer)0.10Pentamidine

These findings indicate that modifications in the oxadiazole structure can lead to enhanced anticancer activity compared to traditional chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains:

Microorganism Activity Comparison
E. coliStronger than Ampicillin
S. pneumoniaeStronger than Ampicillin
P. aeruginosaOver 100 times stronger than Ampicillin

These compounds are believed to disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways essential for bacterial survival .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of the oxadiazole core induced apoptosis in cancer cells through activation of p53 pathways and caspase cleavage, leading to programmed cell death .
  • Molecular Docking Studies : Research utilizing molecular docking indicated that these compounds exhibit strong hydrophobic interactions with target proteins similar to those observed with established drugs like Tamoxifen .
  • Antimicrobial Testing : Comprehensive evaluations against both Gram-positive and Gram-negative bacteria revealed that certain derivatives possess selective inhibition capabilities at nanomolar concentrations, highlighting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For fluorinated pyridine analogs, key steps include:

  • Precursor preparation : Reacting 5-fluoropyridine-3-carboxylic acid with hydroxylamine to form the amidoxime intermediate.
  • Cyclization : Using activating agents like EDCl or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen to form the oxadiazole ring .
  • Optimization : Adjusting temperature (60–80°C) and solvent polarity to enhance yield. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase (gradient elution) .
  • Structural confirmation :
  • 1H/13C NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 160–165 ppm (oxadiazole carbons) confirm the core structure .
  • HRMS : Exact mass matching the molecular formula (C8H5FN3O3) to within 3 ppm error .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodological Answer :

  • Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol at concentrations up to 10 mM. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C for 24–72 hours in PBS, then analyze degradation products via LC-MS. Adjust buffer pH or use stabilizers (e.g., cyclodextrins) if instability is observed .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation times, compound purity). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal validation : Use CRISPR-based target validation or isotopic labeling to confirm on-target effects .
  • Meta-analysis : Apply computational tools (e.g., PubChem BioActivity Data) to normalize and cross-reference datasets .

Q. How can computational modeling guide the design of structural analogs with improved target selectivity?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the fluoropyridine moiety’s role in hydrogen bonding .
  • SAR exploration : Systematically modify the oxadiazole ring (e.g., substituents at position 5) and fluoropyridine orientation (meta vs. para). Evaluate predicted ADMET properties with SwissADME .

Q. What experimental approaches are critical for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins, followed by LC-MS/MS identification .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling cascades. Validate key nodes with siRNA knockdown .

Q. How can researchers address low bioavailability observed in preclinical studies?

  • Methodological Answer :

  • Prodrug design : Synthesize ester or amide derivatives to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release. Characterize encapsulation efficiency using UV-Vis spectroscopy .

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